molecular formula C20H41NaO4S B7822716 sodium;icosyl sulfate

sodium;icosyl sulfate

Cat. No.: B7822716
M. Wt: 400.6 g/mol
InChI Key: QNVVZAPPULYURG-UHFFFAOYSA-M
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Description

Sodium icosyl sulfate (C20H41NaO4S) is an organic sulfate surfactant with a 20-carbon alkyl chain (icosyl group) bonded to a sulfate head. It belongs to the alkyl sulfate family, widely used for their emulsifying, foaming, and detergent properties.

Properties

IUPAC Name

sodium;icosyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVVZAPPULYURG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Icosyl Alcohol

The synthesis begins with the sulfonation of icosyl alcohol (C<sub>20</sub>H<sub>41</sub>OH) using chlorosulfonic acid (ClSO<sub>3</sub>H). In a representative procedure , the alcohol is mixed with chlorosulfonic acid in an anhydrous ether solvent under temperature-controlled conditions (0–5°C). The exothermic reaction forms icosyl hydrogen sulfate, which is stabilized by the ether matrix.

Key Parameters:

  • Molar Ratio: A 1:1 molar ratio of icosyl alcohol to chlorosulfonic acid ensures complete sulfonation while minimizing side reactions.

  • Temperature Control: Maintaining temperatures below 10°C prevents decomposition of the sulfonic acid intermediate .

  • Reaction Time: Extended reaction times (2–3 hours) are required for long-chain alcohols due to steric hindrance, contrasting with the 2-hour window used for shorter chains like tetradecyl .

Post-sulfonation, the intermediate is quenched with ice water to hydrolyze excess chlorosulfonic acid, yielding a crude solution of icosyl hydrogen sulfate.

Neutralization and Initial Purification

The acidic intermediate is neutralized with sodium hydroxide (10% w/v) to pH > 7, forming sodium icosyl sulfate. This step is critical for ensuring solubility and stability of the final product .

Process Challenges:

  • Phase Separation: The surfactant nature of sodium icosyl sulfate induces three-phase systems during extraction. For example, hexane-aqueous-ethanol mixtures separate into distinct layers, requiring vigorous stirring and prolonged settling times .

  • Impurity Removal: Unreacted alcohol and inorganic salts (e.g., Na<sub>2</sub>SO<sub>4</sub>) are removed via solvent extraction. Ethyl acetate or ether is used to isolate the organic phase containing the product .

Solvent Extraction and Continuous Liquid-Phase Refinement

Lipophilic solvents like hexane or petroleum ether are employed in liquid-liquid extraction to purify sodium icosyl sulfate. The crude product is dissolved in purified water and subjected to continuous extraction with hexane at 0.2–0.5 mL/min .

Optimized Conditions:

ParameterValue/RangePurpose
Extractant Flow Rate 0.3–0.5 mL/minMaximizes interfacial surface area
Extractant Volume >400 mLEnsures complete impurity removal
Temperature 60–65°CEnhances solubility of organics

This step removes non-polar contaminants, yielding an aqueous phase enriched with sodium icosyl sulfate.

Activated Carbon Treatment and Final Drying

The purified aqueous solution is treated with activated carbon (1–2% w/v) at 60–65°C for 20 minutes to adsorb residual organic impurities . Filtration through a Büchner funnel removes carbon particles, and the filtrate is freeze-dried to obtain anhydrous sodium icosyl sulfate.

Drying Considerations:

  • Lyophilization: Freeze-drying preserves the crystalline structure and prevents thermal degradation, critical for maintaining the surfactant’s efficacy .

  • Moisture Content: Final products exhibit moisture levels <0.02%, as higher values compromise storage stability .

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium icosyl sulfate undergoes hydrolysis under acidic or basic conditions, breaking the sulfate ester bond. The reaction produces 1-eicosanol and sulfuric acid (or its sodium salt under basic conditions) .

Reagents/Conditions:

  • Acidic hydrolysis: Dilute HCl or H₂SO₄, elevated temperatures (50–80°C).

  • Basic hydrolysis: NaOH or KOH in aqueous ethanol, reflux conditions.

Mechanism:
The sulfate group acts as a leaving group, with nucleophilic attack by water or hydroxide ions. Acidic conditions protonate the sulfate, enhancing electrophilicity, while basic conditions promote direct hydrolysis via SN2 pathways .

Key Data:

ConditionTime (hr)Yield of 1-Eicosanol
1M HCl, 70°C485%
1M NaOH, reflux392%

NMR analysis of hydrolyzed products (e.g., disappearance of the sulfate-associated peak at δ 3.67 ppm) confirms reaction completion .

Oxidation Reactions

The compound is oxidized to form sulfonates or sulfonic acids, depending on the oxidizing agent .

Reagents/Conditions:

  • Mild oxidation: Hydrogen peroxide (H₂O₂, 30%) in acetic acid, 40–60°C.

  • Strong oxidation: Potassium permanganate (KMnO₄) in acidic media.

Mechanism:
Oxidation proceeds via radical intermediates, with the sulfate group transitioning to sulfonate (R-SO₃⁻) or sulfonic acid (R-SO₃H).

Key Data:

Oxidizing AgentProductYield
H₂O₂Sodium eicosyl sulfonate78%
KMnO₄Eicosyl sulfonic acid65%

FT-IR spectra of oxidized products show new absorption bands at 1040 cm⁻¹ (S=O stretching) and 1170 cm⁻¹ (S-O symmetric stretching) .

Substitution Reactions

The sulfate group can be displaced by nucleophiles such as amines, alcohols, or thiols, forming substituted eicosyl derivatives .

Reagents/Conditions:

  • Ammonia/Amines: NH₃ (g) in ethanol, 60°C.

  • Thiols: R-SH in DMF, catalytic NaH.

Mechanism:
SN2 displacement at the sulfur atom, facilitated by the polarizable sulfate group.

Key Products:

NucleophileProductApplication
EthanolamineEicosyl ethanolamine sulfateBioactive surfactants
1-OctanethiolEicosyl octyl thioetherLipid membrane studies

Role in Micellar Catalysis

Sodium icosyl sulfate’s amphiphilic structure enables micelle formation, accelerating reactions like ester hydrolysis or Diels-Alder cycloadditions .

Example:
In ester hydrolysis, the compound’s micelles concentrate reactants at the hydrophobic core, increasing local concentration and reaction rate by ~5× compared to bulk aqueous phases .

Stability Under Thermal and UV Exposure

Thermogravimetric analysis (TGA) shows decomposition onset at 309°C, primarily releasing SO₃ and water . UV irradiation (254 nm) induces cleavage of the sulfate group, forming alkoxy radicals detectable via ESR spectroscopy .

Scientific Research Applications

Antimicrobial Applications

Sodium icosyl sulfate has demonstrated potential antimicrobial properties against various bacteria and fungi. This characteristic is particularly valuable in:

  • Coatings and Textiles : Incorporating sodium icosyl sulfate into coatings can enhance their antimicrobial efficacy, making them suitable for use in medical textiles and surfaces that require sterile conditions.
  • Biocidal Formulations : Its ability to inhibit microbial growth positions it as a candidate for formulations aimed at preventing infections in healthcare settings.

Chemical Synthesis

The compound serves multiple roles in chemical synthesis due to its surfactant properties:

  • Emulsifying Agent : Sodium icosyl sulfate is effective in stabilizing emulsions, which is critical in the preparation of nanomaterials such as nanoparticles and nanocomposites. It helps control the size and morphology of the final products by facilitating uniform dispersion of reactants .
  • Phase Transfer Catalyst : It can act as a phase transfer catalyst, enabling the transfer of reactants between aqueous and organic phases. This property is particularly beneficial in reactions involving immiscible reactants, enhancing reaction efficiency and selectivity .

Pharmaceutical Formulations

The amphiphilic nature of sodium icosyl sulfate enhances the solubility and bioavailability of poorly soluble drugs:

  • Drug Delivery Systems : Its ability to interact with biological membranes can improve drug delivery mechanisms, making it useful in formulating pharmaceuticals that require enhanced absorption .
  • Stabilizer for Drug Formulations : By stabilizing emulsions and foams, sodium icosyl sulfate contributes to the development of effective drug formulations that maintain stability over time.

Research Insights

Recent studies have provided insights into the interactions of sodium icosyl sulfate with various compounds:

  • Ion Pair Formation : Research indicates that sodium icosyl sulfate exhibits strong affinities for alkali metal cations at interfaces, which can influence its behavior in biological systems and formulations .
  • Complex Formation : The compound's ability to form complexes with organic molecules enhances its effectiveness as a solubilizer in pharmaceutical contexts.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This process facilitates the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Similar Alkyl Sulfates

Structural and Physicochemical Properties

Alkyl sulfates exhibit distinct properties based on hydrocarbon chain length. Key comparisons include:

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) Critical Micelle Concentration (CMC)
Sodium octyl sulfate C8 C8H17NaO4S 232.3 N/A High (>130) ~130 mM
Sodium dodecyl sulfate C12 C12H25NaO4S 288.4 204–207 >130 (20°C) 8.2 mM
Sodium tetradecyl sulfate C14 C14H29NaO4S 316.4 N/A Moderate ~2 mM
Sodium hexadecyl sulfate C16 C16H33NaO4S 344.5 N/A Low 0.3 mM
Sodium icosyl sulfate C20 C20H41NaO4S ~408.6* N/A Very Low* <0.1 mM*


*Estimated based on trends in alkyl sulfate behavior .

Key Observations:

  • Solubility and CMC: Longer alkyl chains reduce water solubility and lower CMC due to increased hydrophobicity. Sodium icosyl sulfate (C20) is expected to have negligible solubility in water and form micelles at very low concentrations.
  • Thermal Stability: Melting points generally increase with chain length. SDS (C12) melts at 204–207°C , while C16 and C18 analogs likely exceed 250°C.

Q & A

Q. What are the optimal conditions for synthesizing sodium icosyl sulfate with high purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of icosanol followed by neutralization with sodium hydroxide. Critical parameters include reaction temperature (60–80°C), molar ratios (1:1.2 for icosanol to sulfonating agent), and pH control during neutralization . Validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate groups (S=O stretching at 1200–1250 cm⁻¹) and nuclear magnetic resonance (NMR) for alkyl chain integrity (δ 1.2–1.4 ppm for CH₂ groups) . Elemental analysis (C, H, S, Na) should align with theoretical values (e.g., C: ~53%, Na: ~7% for C₂₀H₄₁NaO₄S) .

Q. How can sodium icosyl sulfate be effectively purified to remove residual reactants or by-products?

  • Methodological Answer : Recrystallization in ethanol-water mixtures (70:30 v/v) is effective. Monitor purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. For trace contaminants, use solid-phase extraction (SPE) with activated charcoal . Quantify residuals using gas chromatography-mass spectrometry (GC-MS) for non-polar by-products (e.g., unreacted icosanol) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing sodium icosyl sulfate from structurally similar surfactants in mixed systems, and how can they be resolved?

  • Methodological Answer : Co-elution in chromatographic methods is common. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 409 → 97 for sulfate fragments). High-resolution mass spectrometry (HRMS) at resolutions >30,000 can differentiate isobaric interferences . For spectral overlaps in FTIR, employ 2D correlation spectroscopy to resolve overlapping S=O and C-O bands .

Q. How do thermodynamic properties of sodium icosyl sulfate (e.g., phase transitions, solubility) influence its stability in aqueous and non-aqueous formulations?

  • Methodological Answer : Sodium icosyl sulfate exhibits hygroscopicity due to its sulfate group, requiring storage under anhydrous conditions. Differential scanning calorimetry (DSC) shows phase transitions at 120–150°C (dehydration) and 280°C (decomposition) . Solubility in polar solvents (e.g., water, methanol) decreases with temperature, while non-polar solvents (hexane) show negligible solubility. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility in multi-component systems .

Q. How can researchers resolve contradictions in spectral data when sodium icosyl sulfate is present in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Matrix effects in techniques like HR-ToF-AMS can suppress sulfate ion signals (e.g., SO₃⁻ at m/z 79.96). Employ internal standards (e.g., deuterated surfactants) for quantification . For environmental samples, combine pressurized liquid extraction (PLE) with in-situ derivatization (e.g., methyl ester formation) to enhance detection limits in GC-MS .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in sodium icosyl sulfate toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to fit EC₅₀ values. Validate assumptions with residual plots and leverage bootstrapping for confidence intervals. For multivariate datasets, apply principal component analysis (PCA) to isolate surfactant-specific effects from confounding variables (e.g., pH, ionic strength) .

Q. How should researchers design experiments to assess the biodegradation kinetics of sodium icosyl sulfate in aquatic environments?

  • Methodological Answer : Conduct OECD 301F (Manometric Respirometry) tests under controlled aerobic conditions. Monitor CO₂ evolution and sulfate release via ion chromatography. Use first-order kinetics models (Ct = C₀e⁻ᵏᵗ) to estimate half-lives. Include abiotic controls (autoclaved samples) to distinguish microbial degradation from hydrolysis .

Reproducibility & Reporting Standards

Q. What minimal experimental details are required to ensure reproducibility in studies involving sodium icosyl sulfate?

  • Methodological Answer : Report synthesis parameters (temperature, stoichiometry, purification steps), spectral validation data (FTIR/NMR peaks), and purity thresholds (≥95% by HPLC). For application studies, specify solvent systems, concentrations, and environmental conditions (pH, temperature) . Deposit raw data (e.g., chromatograms, spectral scans) in open-access repositories like Zenodo .

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